![molecular formula C12H19N3O2 B2659950 tert-Butyl 4,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5(2H)-carboxylate CAS No. 1935900-29-0](/img/structure/B2659950.png)
tert-Butyl 4,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5(2H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-Butyl 4,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5(2H)-carboxylate is an intriguing organic compound featuring a fused ring system. It's composed of a pyrazole and azepine ring, providing a unique molecular structure that offers various reactive sites, paving the way for numerous chemical transformations and applications.
準備方法
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through a series of organic reactions starting from commercially available precursors. The synthetic pathway generally involves the formation of the pyrazole ring followed by the fusion with the azepine structure. Specific catalysts and solvents are used to optimize the yield and purity of the final product.
One of the typical synthetic routes may start with a cyclization reaction of an appropriate dicarbonyl compound with hydrazine, forming the pyrazole core. This intermediate then undergoes subsequent reactions to form the azepine ring. Industrial Production Methods:
Industrial-scale production often utilizes continuous flow reactors to maintain consistent reaction conditions. Solvent choice, temperature control, and catalyst selection are crucial to scale the reaction efficiently while ensuring safety and minimizing environmental impact.
化学反応の分析
Types of Reactions:
Oxidation: tert-Butyl 4,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5(2H)-carboxylate can undergo oxidation reactions, typically transforming the tert-butyl group into a more reactive moiety.
Reduction: Reduction reactions can alter the pyrazole and azepine rings, allowing for the modification of the compound's electronic properties.
Substitution: Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often employed. Major Products Formed:
Depending on the reaction conditions and reagents used, major products can include derivatives with altered functional groups, modified ring structures, or different oxidation states.
科学的研究の応用
Chemistry:
It serves as a starting material for synthesizing more complex molecules, utilized in the study of reaction mechanisms and novel synthesis pathways. Biology and Medicine:
Its unique structure makes it useful in the development of new materials with specific electronic or mechanical properties.
作用機序
Molecular Targets and Pathways:
The precise mechanism of action depends on the specific functionalization of the compound. In its various forms, it may interact with biological macromolecules, influencing pathways related to inflammation, cell signaling, or metabolic processes.
類似化合物との比較
Pyrazolines: Share the pyrazole ring but with different substituents or additional ring structures.
Azepines: Contain the seven-membered nitrogen-containing ring but lack the fused pyrazole system. Uniqueness:
The compound’s fused ring structure endows it with unique chemical properties not seen in simple pyrazoles or azepines, making it a versatile scaffold for developing new functional molecules.
This detailed exploration of tert-Butyl 4,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5(2H)-carboxylate showcases its synthesis, reactivity, and wide-ranging applications in scientific research and industry. Whether for a research paper or a deeper understanding of its potential, this compound undoubtedly offers a wealth of opportunities for innovation and discovery.
特性
IUPAC Name |
tert-butyl 4,6,7,8-tetrahydro-1H-pyrazolo[4,3-c]azepine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-6-4-5-10-9(8-15)7-13-14-10/h7H,4-6,8H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXHJXZYMMSUOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C(C1)C=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
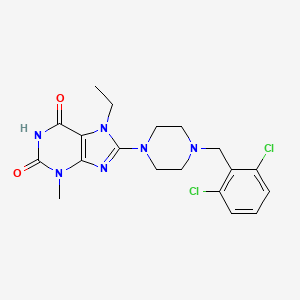
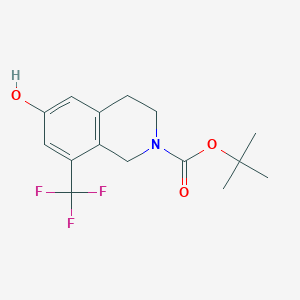
![N-butyl-N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2659870.png)
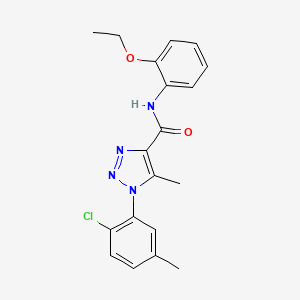
![N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-4-METHANESULFONYLBENZAMIDE HYDROCHLORIDE](/img/structure/B2659875.png)
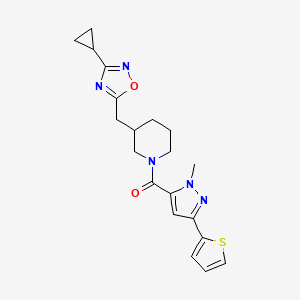
![2-(1-(4-(2-chlorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2659878.png)
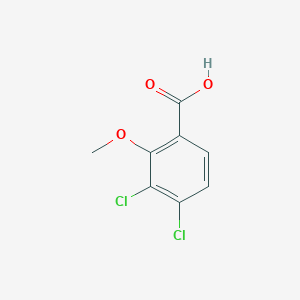
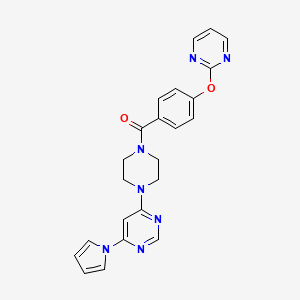
![[2-[4-(difluoromethylsulfanyl)anilino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2659883.png)
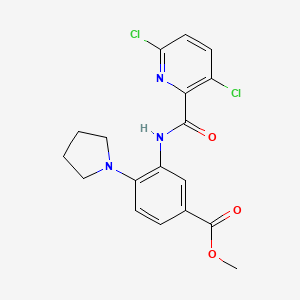
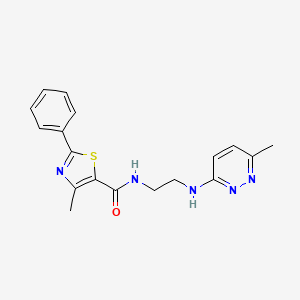
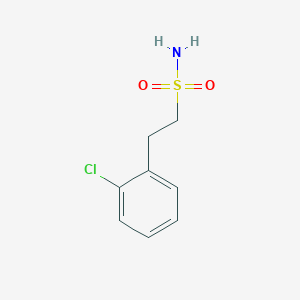
![3-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2659890.png)
